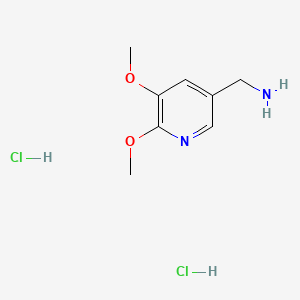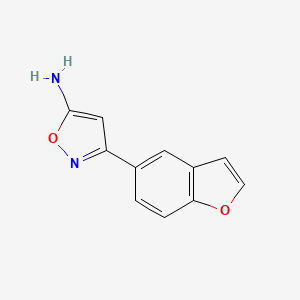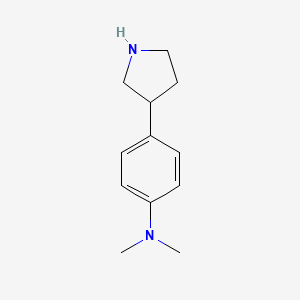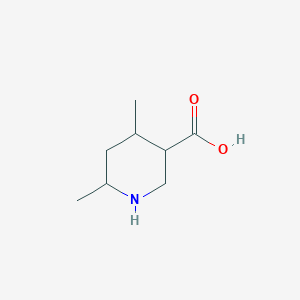![molecular formula C7H6INO B13618925 5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
5-iodo-2H,3H-furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Preparation Methods
The synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of ethanol as a solvent and various catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
5-iodo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with different functional groups .
Scientific Research Applications
5-iodo-2H,3H-furo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocycles.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound can interfere with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
5-iodo-2H,3H-furo[2,3-b]pyridine can be compared with other furo[2,3-b]pyridine derivatives, such as:
Pyridine-2(H)-one: Known for its anticancer properties.
Nicotinonitrile: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its iodine substitution, which enhances its reactivity and binding affinity to molecular targets .
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
5-iodo-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H6INO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |
InChI Key |
BKDPSJJWVDAQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



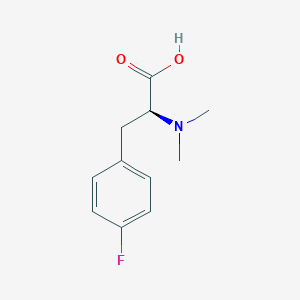
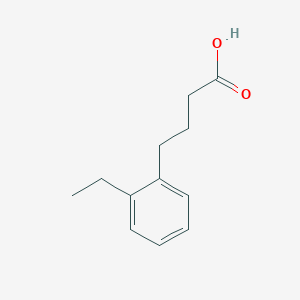
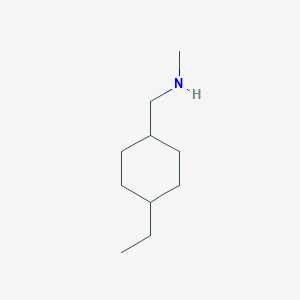
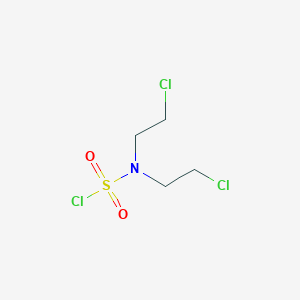
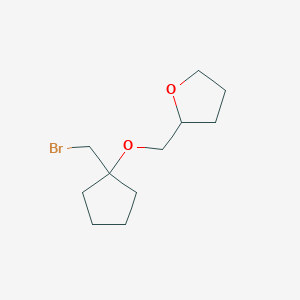
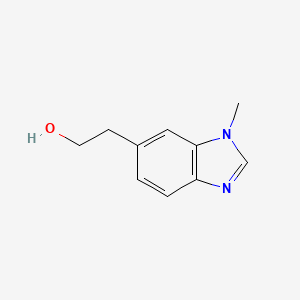
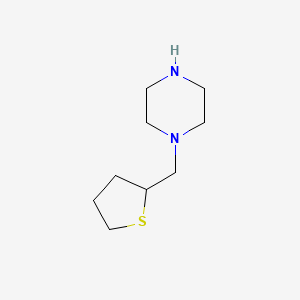
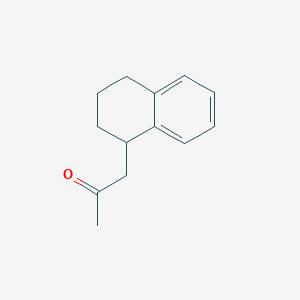
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
